7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate
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Description
7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate is a useful research compound. Its molecular formula is C13H20N4O4 and its molecular weight is 296.327. The purity is usually 95%.
BenchChem offers high-quality 7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Medicinal Chemistry
- Summary of Application : Triazolopyrazines are used as building blocks in medicinal chemistry . They are part of a small molecule library that can be used for the development of therapeutic agents .
- Methods of Application : The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .
- Results or Outcomes : The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .
2. Energetic Materials
- Summary of Application : Certain [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
- Methods of Application : The synthesis involved using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
- Results or Outcomes : Among the synthesized compounds, compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) that are comparable to the current secondary-explosive benchmark, CL-20 .
3. Antibacterial Activity
- Summary of Application : Newly synthesized triazolo [4,3- a ]pyrazine derivatives were tested for their antibacterial activities .
- Methods of Application : The antibacterial activities of these compounds were tested using the microbroth dilution method .
- Results or Outcomes : Their minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
4. Chemical Properties
- Summary of Application : The compound “7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate” has specific chemical properties that can be studied and utilized in various scientific fields .
- Methods of Application : The methods involve studying the compound’s chemical properties such as its structure, melting point, boiling point, density, molecular formula, and molecular weight .
- Results or Outcomes : The results include a detailed understanding of the compound’s chemical properties, which can be used in various applications .
5. Synthetic and Medicinal Facets
- Summary of Application : The [1,2,4]triazolo class of compounds, which includes the compound you mentioned, has synthetic and medicinal facets .
- Methods of Application : The methods involve synthesizing the compound and studying its medicinal properties .
- Results or Outcomes : The results include a detailed understanding of the compound’s synthetic and medicinal properties, which can be used in various applications .
6. Heat-Resistant Explosives
- Summary of Application : Certain [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials were synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . One of the compounds synthesized has significant potential as a heat-resistant explosive .
- Methods of Application : The synthesis involved using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .
- Results or Outcomes : The azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability ( Td = 305 °C), and very good calculated detonation performance ( Dv = 9200 m s −1 and P = 34.8 GPa), which outperforms all current heat-resistant explosives .
properties
IUPAC Name |
7-O-tert-butyl 3-O-ethyl 6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-3,7-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-5-20-11(18)10-15-14-9-8-16(6-7-17(9)10)12(19)21-13(2,3)4/h5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWBJXRJIWJHHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1CCN(C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680935 |
Source
|
Record name | 7-tert-Butyl 3-ethyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate | |
CAS RN |
1215852-11-1 |
Source
|
Record name | 7-tert-Butyl 3-ethyl 5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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